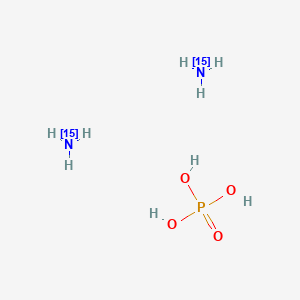

Diammonium hydrogen phosphate-15N2

Description

BenchChem offers high-quality Diammonium hydrogen phosphate-15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diammonium hydrogen phosphate-15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

H9N2O4P |

|---|---|

Molecular Weight |

134.04 g/mol |

IUPAC Name |

azane;phosphoric acid |

InChI |

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1; |

InChI Key |

MNNHAPBLZZVQHP-ISOLYIDJSA-N |

Isomeric SMILES |

[15NH3].[15NH3].OP(=O)(O)O |

Canonical SMILES |

N.N.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Diammonium Hydrogen Phosphate-15N2

Topic: Synthesis and Characterization of Diammonium Hydrogen Phosphate-15N2 Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Diammonium hydrogen phosphate-15N2 (

This guide provides a high-fidelity protocol for the synthesis of

Chemical Foundation & Precursors

Target Molecule Profile

-

IUPAC Name: Diammonium hydrogen phosphate-15N2

-

Formula:

-

Molecular Weight: ~134.05 g/mol (based on >98% 15N enrichment)

-

Solubility: Highly soluble in water (~575 g/L at 10°C)

-

pH (1% Solution): 7.8 – 8.2

-

Thermal Stability: Decomposes >70°C (loses

)

Isotopic Considerations

The synthesis relies on 15N-Ammonium Hydroxide (

Synthesis Protocol

Reaction Logic

The synthesis is a neutralization reaction between Phosphoric Acid (

Critical Control Point: The reaction must be stopped exactly at the second equivalence point (pH ~8.1).

-

pH < 4.5: Yields Monoammonium Phosphate (MAP).

-

pH > 9.0: Risks formation of unstable Triammonium Phosphate and loss of

gas.

Materials & Equipment

-

Reagents:

-

(25-30% w/w in

- (85% ACS Reagent Grade).

-

Milli-Q Water (18.2 MΩ·cm).

-

(25-30% w/w in

-

Equipment:

-

Calibrated pH Meter (3-point calibration: pH 4, 7, 10).

-

Jacketed reaction vessel or ice-water bath.

-

Magnetic stirrer with PTFE-coated bar.

-

Rotary Evaporator (with vacuum controller).

-

Vacuum Desiccator.

-

Step-by-Step Methodology

Step 1: Stoichiometric Calculation

Calculate the required volume of

-

Target Ratio: 1 mole

: 2.05 moles

Step 2: Controlled Neutralization (Exothermic)

-

Place the calculated amount of 85%

diluted 1:5 with Milli-Q water into the reaction vessel. -

Cool the acid solution to 0–4°C using an ice bath. Causality: Lower temperature increases ammonia solubility, preventing off-gassing of the expensive isotope.

-

Slowly add

dropwise with vigorous stirring. -

Monitor pH continuously.

-

The pH will rise sharply from <1 to ~4.0 (formation of MAP).

-

Continue addition until pH stabilizes between 8.0 and 8.2 .

-

Step 3: Concentration & Crystallization

-

Transfer the solution to a rotary evaporator.

-

Critical: Set bath temperature to <40°C . Warning: Temperatures >70°C cause reversal of the reaction, releasing

gas. -

Apply vacuum to remove water until a thick slurry or wet crystals appear.

-

Cool the flask to 4°C to maximize crystallization yield.

Step 4: Drying

-

Filter crystals if necessary, or dry the slurry directly if quantitative recovery is required (common in isotope labs).

-

Place in a vacuum desiccator over

or Silica Gel for 24 hours. -

Store anhydrous solid at room temperature in a sealed container.

Characterization & Quality Control

Every batch must be validated to ensure isotopic enrichment and chemical purity.

Nuclear Magnetic Resonance (NMR)

Dissolve ~10 mg of product in

| Nucleus | Expected Chemical Shift | Notes |

| 15N | 20.0 – 25.0 ppm (relative to liq. | Appears as a singlet if proton-decoupled. If coupled, a triplet ( |

| 31P | ~3.0 ppm | Relative to 85% |

| 1H | ~7.1 ppm | Ammonium protons (triplet of 1:1:1 intensity due to |

Physical & Chemical Parameters[2][3][4]

-

pH Check: Dissolve 1g in 100mL

. pH must be 7.8 – 8.2 . Lower pH indicates MAP contamination; higher pH indicates excess ammonia. -

Elemental Analysis (CHN): Confirm Nitrogen % matches theoretical (~21.2% for labeled DAP).

Application Workflow: M9 Minimal Media

The primary utility of

Caption: Workflow for utilizing Diammonium Hydrogen Phosphate-15N2 in protein NMR sample preparation.

pH-Dependent Species Distribution

Understanding the phosphate speciation is vital for the synthesis endpoint.

Caption: Phosphate speciation vs. Ammonia equivalents. Synthesis must target the DAP window.

References

-

Sigma-Aldrich. (n.d.). Diammonium-15N2 hydrogen phosphate Product Specification. Retrieved from

-

National Institutes of Health (NIH) PubChem. (2024). Diammonium hydrogen phosphate-15N2 Compound Summary. Retrieved from

-

Cornell University NMR Facility. (2024). Nitrogen-15 Chemical Shift Referencing. Retrieved from (General reference for 15N standards).

- Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure.

-

Ataman Kimya. (n.d.). Diammonium Phosphate Production and Properties. Retrieved from

A Technical Guide to the Isotopic Purity and Enrichment of Diammonium Hydrogen Phosphate-¹⁵N₂

Introduction: The Role of ¹⁵N-Labeled Compounds in Advanced Research

In the landscape of modern scientific inquiry, stable isotope labeling has emerged as an indispensable tool for elucidating complex biological and chemical processes. Among the various stable isotopes, Nitrogen-15 (¹⁵N) is of paramount importance due to nitrogen's fundamental role in the building blocks of life, including amino acids, proteins, and nucleic acids. Diammonium hydrogen phosphate-¹⁵N₂ ((¹⁵NH₄)₂HPO₄), hereafter referred to as DAHP-¹⁵N₂, serves as a critical reagent in these investigations. It provides a biologically available source of ¹⁵N that can be traced through metabolic pathways, incorporated into biomolecules for structural analysis, or used as an internal standard for quantitative proteomics.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core principles and methodologies for assessing the isotopic purity and enrichment levels of DAHP-¹⁵N₂. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, establishing a framework for robust, self-validating analytical systems.

Defining Isotopic Purity and Enrichment: A Matter of Precision

Understanding the quality of a ¹⁵N-labeled compound requires a clear distinction between two key parameters: isotopic purity and isotopic enrichment.

-

Isotopic Purity: This refers to the proportion of the compound that is labeled with the desired isotope relative to any unlabeled or alternatively labeled chemical species. For DAHP-¹⁵N₂, high isotopic purity means the vast majority of the diammonium hydrogen phosphate molecules contain at least one ¹⁵N atom. It is typically expressed as a percentage.

-

Isotopic Enrichment (or Atom Percent ¹⁵N): This is a more precise measure that quantifies the percentage of nitrogen atoms in the sample that are the ¹⁵N isotope, relative to the total number of nitrogen atoms. Given that the natural abundance of ¹⁵N is approximately 0.37%, any value above this indicates enrichment.[1] For DAHP-¹⁵N₂, where there are two nitrogen atoms per molecule, the atom percent ¹⁵N is the critical value for most applications. Commercially available DAHP-¹⁵N₂ can range from lower enrichment levels (e.g., 10 atom % ¹⁵N) to highly enriched forms (>98 atom % ¹⁵N).[2]

The level of enrichment required is dictated by the specific application. For instance, metabolic labeling studies in proteomics often demand high enrichment (>95%) to clearly distinguish labeled peptides from their natural counterparts in mass spectrometry.[3]

Analytical Methodologies for Isotopic Abundance Determination

The accurate determination of ¹⁵N enrichment in DAHP-¹⁵N₂ relies on sophisticated analytical techniques. The two primary methods employed are Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS)

EA-IRMS is the gold standard for high-precision measurement of stable isotope ratios in bulk materials.[4] The technique provides a direct measurement of the ¹⁵N/¹⁴N ratio, from which the atom percent ¹⁵N can be accurately calculated.

The Causality Behind the EA-IRMS Workflow: The entire process is designed to quantitatively convert the solid-phase nitrogen in DAHP-¹⁵N₂ into pure N₂ gas without isotopic fractionation, allowing for precise measurement of the isotopic ratios.

-

Quantitative Combustion: The sample is combusted at a very high temperature (typically ≥1000 °C) in the presence of excess oxygen.[5] This ensures that all the nitrogen within the (¹⁵NH₄)₂HPO₄ is converted into a mixture of nitrogen oxides (NOx). Incomplete combustion would lead to isotopic fractionation, invalidating the results.

-

Reduction to N₂: The gaseous combustion products are then passed through a reduction column containing heated copper (typically at 600-750 °C).[5] The copper quantitatively reduces all NOx species to diatomic nitrogen gas (N₂), the required analyte for the mass spectrometer.

-

Purification and Separation: The resulting gas mixture, which also includes CO₂ (if carbon is present) and H₂O, is passed through scrubbers and a gas chromatography (GC) column. This purifies the N₂ gas and separates it from other components, preventing isobaric interferences in the mass spectrometer.[6]

-

Isotope Ratio Measurement: The purified N₂ gas enters the ion source of the IRMS, where it is ionized. The resulting ions (¹⁴N¹⁴N at m/z 28, ¹⁴N¹⁵N at m/z 29, and ¹⁵N¹⁵N at m/z 30) are accelerated, separated by a magnetic field according to their mass-to-charge ratio, and detected simultaneously by a multi-collector system. The ratios of these ion beams are measured with very high precision.[7]

Experimental Protocol: ¹⁵N Enrichment Analysis of DAHP-¹⁵N₂ by EA-IRMS

1. Sample Preparation and Weighing: a. Ensure the DAHP-¹⁵N₂ sample is homogenous and dry. If necessary, gently grind the solid to a fine powder using a clean mortar and pestle. b. Using a microbalance, accurately weigh approximately 0.2-0.5 mg of the DAHP-¹⁵N₂ powder into a clean tin capsule (3x5 mm or similar). The exact weight is crucial and should be chosen to yield an optimal signal intensity for the specific instrument being used.[8] c. Crimp the tin capsule into a small, tight ball to ensure no sample is lost and to facilitate complete combustion upon introduction into the elemental analyzer.

2. Instrument Setup and Calibration: a. Configure the EA-IRMS system for nitrogen analysis. This includes setting the combustion furnace to ≥1000 °C and the reduction furnace to ~650 °C.[5] b. Calibrate the system using at least two internationally recognized solid reference materials with well-characterized δ¹⁵N values that bracket the expected enrichment of the sample (e.g., IAEA-N1, IAEA-N2, USGS-34).[9] This two-point calibration corrects for instrument linearity and ensures data traceability to the AIR (Atmospheric N₂) scale.

3. Quality Control: a. Intersperse quality control (QC) standards (in-house reference materials with known isotopic composition) throughout the analytical run, typically after every 8-10 unknown samples.[8] This monitors for instrument drift during the analysis. b. Analyze each DAHP-¹⁵N₂ sample in triplicate to assess analytical precision. The standard deviation of these replicate measurements should typically be less than 0.2-0.5‰.[8][10]

4. Data Acquisition and Processing: a. Load the prepared samples, standards, and QC checks into the autosampler. b. Initiate the automated analysis sequence. c. The instrument software will calculate the δ¹⁵N values relative to the AIR standard. d. Convert the δ¹⁵N values to Atom Percent ¹⁵N using the following formula: Atom % ¹⁵N = 100 * R_standard * (δ¹⁵N / 1000 + 1) / (1 + R_standard * (δ¹⁵N / 1000 + 1)) where R_standard is the absolute ¹⁵N/¹⁴N ratio of atmospheric nitrogen (0.0036765).

Diagram: EA-IRMS Workflow for DAHP-¹⁵N₂ Analysis

Caption: Workflow for ¹⁵N enrichment analysis by EA-IRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While EA-IRMS provides a bulk isotopic ratio, NMR spectroscopy offers a complementary approach that can confirm the position of the ¹⁵N label within the molecule and provide quantitative data on enrichment. ¹⁵N has a nuclear spin of 1/2, making it suitable for high-resolution NMR, resulting in sharp, well-resolved peaks.[2]

The Causality Behind the Quantitative ¹⁵N NMR Experiment: The primary challenge in ¹⁵N NMR is its low sensitivity (due to a low gyromagnetic ratio) and the negative Nuclear Overhauser Effect (NOE), which can suppress or even invert signals under standard proton-decoupling conditions.[11][12] The experimental setup is therefore designed to mitigate these issues to allow for accurate signal integration.

-

Inverse Gated Decoupling: To obtain quantitative data, the NOE must be suppressed. This is achieved using an "inverse gated" decoupling sequence. The proton decoupler is turned on only during the acquisition of the ¹⁵N signal and is turned off during the relaxation delay.[13][14] This collapses the ¹H-¹⁵N coupling to a single sharp peak without allowing the negative NOE to build up, ensuring that the signal intensity is directly proportional to the number of ¹⁵N nuclei.

-

Sufficient Relaxation Delay: The time between pulses (relaxation delay) must be long enough to allow the ¹⁵N nuclei to fully relax back to their equilibrium state. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) is typically recommended. ¹⁵N T₁ values can be very long, often necessitating the use of relaxation agents.[11]

-

Paramagnetic Relaxation Agents: To shorten the long T₁ relaxation times and reduce the overall experiment time, a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be added to the sample.[11] This introduces an efficient relaxation mechanism, allowing for shorter delays between pulses without causing signal saturation.

Experimental Protocol: Quantitative ¹⁵N NMR of DAHP-¹⁵N₂

1. Sample Preparation: a. Accurately weigh a sufficient amount of DAHP-¹⁵N₂ (typically 10-50 mg, depending on instrument sensitivity and enrichment level) and dissolve it in a suitable deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube. b. For efficient analysis, add a small, precisely known concentration of a paramagnetic relaxation agent like Cr(acac)₃ (e.g., 5-10 mM) to shorten the ¹⁵N T₁ relaxation time. c. Include a known concentration of an internal standard if absolute quantification against another compound is desired. For determining isotopic enrichment, an internal standard is not strictly necessary.

2. NMR Instrument Setup: a. Tune and match the ¹⁵N channel on the NMR probe. b. Set the spectrometer to acquire a 1D ¹⁵N spectrum. c. Crucially, select an inverse gated proton decoupling pulse sequence. This is essential for suppressing the NOE.[13]

3. Acquisition Parameters: a. Pulse Angle: Use a 90° pulse to ensure maximum signal excitation for quantification. b. Relaxation Delay (d1): Set a long relaxation delay, typically 5-7 times the longest expected T₁ of the ¹⁵N nucleus in the sample. Even with a relaxation agent, this should be several seconds (e.g., 10-30 s) to ensure full relaxation. c. Acquisition Time (at): Set to at least 1-2 seconds to ensure adequate resolution. d. Number of Scans (ns): Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for accurate integration. This will depend on the sample concentration and enrichment.

4. Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase and baseline correction on the resulting spectrum. c. The ¹⁵N-enriched DAHP will show a signal corresponding to the ammonium ion. In D₂O, the observed species is primarily ¹⁵ND₄⁺. The ¹H-¹⁵N coupling will be collapsed to a singlet due to proton decoupling. d. To determine isotopic enrichment, a reference spectrum of a natural abundance (0.37% ¹⁵N) DAHP sample of the same concentration must be acquired under identical experimental conditions. e. The isotopic enrichment (Atom % ¹⁵N) can be calculated by comparing the integrated signal intensity of the enriched sample to that of the natural abundance standard.

Diagram: Quantitative ¹⁵N NMR Workflow

Caption: Workflow for determining ¹⁵N enrichment via quantitative NMR.

The Self-Validating System: Ensuring Data Integrity

For the determination of isotopic enrichment to be trustworthy, the analytical workflow must function as a self-validating system. This is achieved through rigorous quality control and the use of appropriate reference materials.

-

Traceability through Certified Reference Materials (CRMs): All isotopic measurements should be traceable to international standards.[15] Organizations like the International Atomic Energy Agency (IAEA), the U.S. Geological Survey (USGS), and the National Institute of Standards and Technology (NIST) provide CRMs with certified δ¹⁵N values.[9][16] By calibrating instrumentation with these materials, a laboratory ensures its results are accurate and comparable to those from other labs worldwide.

-

Routine Quality Control: The inclusion of in-house QC standards in every analytical batch is critical for monitoring instrument performance over time.[8] Any deviation in the measured value of the QC standard indicates a potential issue with the instrument (e.g., a leak, exhausted reagents) that must be addressed before proceeding.

-

Replicate Analysis: Analyzing each sample multiple times (typically in triplicate) provides a measure of the method's precision.[8] High variability among replicates can indicate sample inhomogeneity or instability in the analytical system.

-

Method Blanks: For EA-IRMS, running empty tin capsules as blanks helps to quantify any background nitrogen contribution from the system itself, which is crucial when analyzing very small sample sizes.

Data Summary and Interpretation

The primary data generated from the analysis of DAHP-¹⁵N₂ should be summarized clearly to facilitate interpretation and comparison.

| Parameter | Typical Specification / Value | Analytical Method | Key Considerations |

| Chemical Purity | >98% | HPLC, Titration | Should be determined independently of isotopic analysis. |

| Isotopic Enrichment | 10 to >99 Atom % ¹⁵N | EA-IRMS, Quantitative NMR | Must meet the requirements of the intended application. |

| EA-IRMS Precision | < 0.5‰ (Standard Deviation) | EA-IRMS | Based on replicate analyses of the same sample.[11] |

| NMR Linewidth | < 1 Hz (for ¹⁵NH₄⁺) | ¹⁵N NMR | Sharp lines are indicative of a pure, small molecule in solution.[12] |

Conclusion: A Foundation for High-Impact Research

The accurate characterization of DAHP-¹⁵N₂ is not merely a quality control exercise; it is the foundation upon which the integrity of complex and often expensive experiments is built. Whether tracing the metabolic fate of a novel drug candidate, elucidating a protein's structure via NMR, or studying nitrogen cycling in an ecosystem, the precision of the initial isotopic enrichment measurement is paramount. By employing robust, self-validating analytical systems based on EA-IRMS and quantitative NMR, researchers can proceed with confidence, knowing that their isotopic tracer is well-defined and fit for purpose. This guide provides the principles and practical methodologies to achieve that confidence, empowering scientists to generate high-quality, reproducible data in their pursuit of discovery.

References

- Levy, G. C., & Lichter, R. L. (1980). Quantitative 15N NMR spectroscopy. Organic Magnetic Resonance, 14(2), 129-133.

- Goeyens, L., Stichelbaut, W., & Dehairs, F. (1987). Preparation Method for Solid Samples With Low Nitrogen Content for Spectrometric Nitrogen-15 Analysis. Analyst, 112(9), 1325-1328.

-

University of Waterloo Environmental Isotope Laboratory. (n.d.). Solid Samples. Retrieved February 15, 2026, from [Link]

- Tanaka, T., & Handa, N. (2022). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology, 88(6), e02158-21.

- Kendall, C., & Coplen, T. B. (2001). Determination of the delta(15N/14N)of Ammonium (NH4+) in Water: RSIL Lab Code 2898. U.S. Geological Survey Techniques and Methods, book 10, chap. B3.

- Sakata, M. (2001). A simple and rapid method for δ15N determination of ammonium and nitrate in water samples. Geochemical Journal, 35(4), 275-281.

- Eschenbach, W., Well, R., & Flessa, H. (2021). Nitrogen isotope analysis of aqueous ammonium and nitrate by membrane inlet isotope ratio mass spectrometry (MIRMS) at natural abundance levels. Rapid Communications in Mass Spectrometry, 35(5), e8995.

- Wissel, B., & Fry, B. (2009). Simultaneous delta15N, delta13C and delta34S measurements of low-biomass samples using a technically advanced high sensitivity elemental analyzer connected to an isotope ratio mass spectrometer. Rapid Communications in Mass Spectrometry, 23(21), 3467-3474.

- Johnson, C. A., Stricker, C. A., Gulbransen, C. A., & Emmons, M. P. (2018). Determination of δ13C, δ15N, or δ34S by Isotope-Ratio-Monitoring Mass Spectrometry Using an Elemental Analyzer. U.S. Geological Survey Techniques and Methods, book 5, chap. C21.

- Tao. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. BenchChem.

- Ye, B., et al. (2017). Extreme enrichment in atmospheric 15N15N. Science Advances, 3(11), e1701389.

- Ogawa, N. O., & Ohkouchi, N. (2010). Ultra-sensitive elemental analyzer/isotope ratio mass spectrometer for stable nitrogen and carbon isotope analyses. In N. Ohkouchi, I. Tayasu, & K. Koba (Eds.), Earth, Life and Isotopes (pp. 47-58). Kyoto University Press.

- Wikipedia contributors. (2023, December 2). Reference materials for stable isotope analysis. Wikipedia.

- Carter, J. F., & Fry, B. (2011).

-

Max Planck Institute for Biogeochemistry. (n.d.). δ13C and δ15N analyses of solid, liquid and gaseous samples. Retrieved February 15, 2026, from [Link]

-

University of California Santa Cruz Stable Isotope Laboratory. (n.d.). CN-EA-iRMS instrument method. Retrieved February 15, 2026, from [Link]

-

University of Sheffield. (n.d.). Nitrogen NMR. Retrieved February 15, 2026, from [Link]

- Sepp, H. (n.d.). IRMS. In MOOC: Instrumental analysis of cultural heritage objects. Sisu@UT.

- Wikipedia contributors. (2023, November 29). Heteronuclear single quantum coherence spectroscopy. Wikipedia.

-

Nanalysis Corp. (2019, December 20). Decoupling modes on the Benchtop NMR. Retrieved February 15, 2026, from [Link]

- Sigma-Aldrich. (n.d.).

-

Iowa State University Biological NMR Facility. (n.d.). 1H-15N HSQC. Retrieved February 15, 2026, from [Link]

- Jackowski, K., Jaszuński, M., & Makulski, W. (2023). Ammonia: the molecule for establishing 14N and 15N absolute shielding scales and a source of information on nuclear magnetic moments. The Journal of Chemical Physics, 157(7), 074303.

- Jackowski, K., Jaszuński, M., & Makulski, W. (2022). Ammonia: The molecule for establishing 14N and 15N absolute shielding scales and a source of information on nuclear magnetic moments. The Journal of Chemical Physics, 157(7), 074303.

-

University of Utah SIRFER. (n.d.). Carbon and Nitrogen Analysis of Solids by EA-IRMS. Retrieved February 15, 2026, from [Link]

- Bergsma, T. T. (1996). Stable nitrogen isotopes. Wageningen University & Research.

- Aguilar-Puig, M., et al. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR, 61(3-4), 179-186.

- International Organisation of Vine and Wine (OIV). (2000).

- Magritek. (2025, June 6).

- Higman, V. A. (2012, October 24). 1H-15N HSQC. Protein NMR.

- Facey, G. (2008, May 1). Modes of Heteronuclear Broadband Decoupling. University of Ottawa NMR Facility Blog.

- Buckley, D. H., & Buckley, A. (2010). Stable isotope probing: technical considerations when resolving (15)N-labeled RNA in gradients. Journal of Microbiological Methods, 80(1), 1-6.

- PubChem. (n.d.). Diammonium hydrogen phosphate-15N2.

- Houyou, N., Pau-Roblot, C., & Roscher, A. (2005). 15N relaxation and quantification of 15N-labelled metabolites in cell extracts. Comptes Rendus Chimie, 8(9-10), 1617-1623.

- Tao. (2025, August 13). The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. BenchChem.

- Mubychem. (n.d.).

- Mathieu, O., et al. (2007). Influence of 15N enrichment on the net isotopic fractionation factor during the reduction of nitrate to nitrous oxide in soil. Rapid Communications in Mass Spectrometry, 21(11), 1695-1700.

- Controllab. (2020, October 27). Certified Reference Material (CRM): benefits for the analytical routine.

- International Atomic Energy Agency (IAEA). (2007).

- Farrow, N. A., et al. (1994). Measurement of 15N relaxation rates in perdeuterated proteins by TROSY-based methods. Journal of Biomolecular NMR, 4(5), 727-734.

- Li, D., et al. (2020). Discussion on the need for correction during isotopic analysis of nitrogen by the denitrifier method. Analytical Letters, 53(13), 2051-2063.

- Alfa Chemistry. (n.d.).

- International Organisation of Vine and Wine (OIV). (2000). Resolution OENO 15/2000.

Sources

- 1. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]

- 2. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 3. www-pub.iaea.org [www-pub.iaea.org]

- 4. 4.4. IRMS – MOOC: Instrumental analysis of cultural heritage objects [sisu.ut.ee]

- 5. jamstec.go.jp [jamstec.go.jp]

- 6. ap.smu.ca [ap.smu.ca]

- 7. Determination of the delta(15N/14N)of Ammonium (NH4+) in Water: RSIL Lab Code 2898 [pubs.usgs.gov]

- 8. Solid Samples | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]

- 9. Reference materials for stable isotope analysis - Wikipedia [en.wikipedia.org]

- 10. Instrument method [isotope.ucsc.edu]

- 11. kbfi.ee [kbfi.ee]

- 12. Nitrogen NMR [chem.ch.huji.ac.il]

- 13. Decoupling modes on the Benchtop NMR — Nanalysis [nanalysis.com]

- 14. University of Ottawa NMR Facility Blog: Modes of Heteronuclear Broadband Decoupling [u-of-o-nmr-facility.blogspot.com]

- 15. Certified Reference Material (CRM): benefits for the analytical routine [controllab.com]

- 16. measurlabs.com [measurlabs.com]

CAS number and molecular formula for Diammonium hydrogen phosphate-15N2

An In-Depth Technical Guide to Diammonium Hydrogen Phosphate-15N2: Applications in Metabolic Tracing and Structural Biology

Abstract

Stable isotope labeling has become an indispensable tool in modern life sciences and drug development, offering unparalleled insights into metabolic dynamics and molecular structures. Among the various stable isotopes, Nitrogen-15 (¹⁵N) provides a unique window into the nitrogen metabolism and the architecture of nitrogen-containing biomolecules. This guide focuses on Diammonium Hydrogen Phosphate-¹⁵N₂, a key reagent for introducing the ¹⁵N label into biological systems. We will explore its fundamental properties, the scientific principles justifying its use, and its core applications in metabolic flux analysis and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a technical resource for researchers and scientists, providing not only theoretical grounding but also a practical, field-proven experimental workflow for its application.

Introduction: The Power of a Stable Isotope

In the complex landscape of cellular biology and pharmaceutical research, understanding the intricate web of metabolic pathways and the precise three-dimensional structure of proteins is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with its heavier, non-radioactive (stable) isotope, is a powerful technique to probe these systems without perturbing their biological function.[1] Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen with a natural abundance of only ~0.37%.[2] By enriching biomolecules with ¹⁵N, scientists can selectively track the flow of nitrogen through metabolic networks or exploit the isotope's unique nuclear properties to elucidate molecular structures.[3][4]

Diammonium hydrogen phosphate-¹⁵N₂ ((¹⁵NH₄)₂HPO₄) serves as a cost-effective and highly efficient source for incorporating ¹⁵N into a wide array of biological systems. As a primary nitrogen and phosphorus source, it is readily metabolized by cells, from bacteria to mammalian cell lines, making it a versatile tool for in-vivo and in-vitro studies.[5][6]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are the foundation of reproducible science. The key identifiers and properties of Diammonium Hydrogen Phosphate-¹⁵N₂ are summarized below.

| Property | Value | Source |

| Chemical Name | Diammonium-15N2 hydrogen phosphate | |

| CAS Number | 287488-11-3 | |

| Molecular Formula | (¹⁵NH₄)₂HPO₄ | |

| Molecular Weight | 134.04 g/mol (for 100% ¹⁵N enrichment) | |

| Appearance | White crystalline solid | [7] |

| Melting Point | 155 °C (decomposes) | |

| Solubility in Water | High (~588 g/L at 20°C for unlabeled) | [7] |

| Solution pH | 7.5 - 8.0 | [8] |

The Scientific Rationale for ¹⁵N Labeling

The utility of Diammonium Hydrogen Phosphate-¹⁵N₂ stems directly from the advantageous nuclear properties of the ¹⁵N isotope, which are primarily exploited by two major analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS): In MS-based metabolomics, the heavier ¹⁵N isotope acts as a tracer. When cells are grown with (¹⁵NH₄)₂HPO₄, the ¹⁵N atoms are incorporated into amino acids, nucleotides, and other nitrogen-containing metabolites. This results in a predictable mass shift in these molecules. By tracking the appearance and distribution of these heavier isotopologues, researchers can map active metabolic pathways and quantify the rate of synthesis and consumption of specific metabolites, a technique known as metabolic flux analysis.[1][9]

-

NMR Spectroscopy: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1, which leads to significant signal broadening in NMR spectra, rendering it largely unsuitable for high-resolution structural studies.[2] In stark contrast, ¹⁵N has a nuclear spin of 1/2.[2][10] This fundamental difference results in sharp, well-resolved NMR signals, making it ideal for detailed structural analysis of proteins and nucleic acids.[2] By labeling a protein with ¹⁵N, multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) can be performed, where each peak corresponds to a specific amide bond in the protein backbone, allowing for structural determination and the study of protein-ligand interactions at atomic resolution.[3][10]

Core Applications in Research and Drug Development

Metabolic Flux Analysis and Pathway Tracing

Understanding how disease states, such as cancer, or the introduction of a drug candidate alters cellular metabolism is a critical aspect of modern research.[11] Stable isotope tracing with ¹⁵N-labeled compounds provides a dynamic view of these alterations.[4]

Causality in Experimental Choice: Researchers use (¹⁵NH₄)₂HPO₄ as the primary nitrogen source in cell culture media to trace the nitrogen fate. For example, by tracking the incorporation of ¹⁵N into different amino acids and nucleotides, one can determine if a drug enhances or inhibits specific biosynthetic pathways.[5][9] This approach is superior to simple metabolomics (which only measures metabolite levels) because it provides information on the flux—the actual rate of metabolic reactions—thereby distinguishing between changes in production and consumption.[1]

Structural Biology via NMR Spectroscopy

For drug development professionals, determining the three-dimensional structure of a target protein is often a prerequisite for rational drug design. ¹⁵N labeling is a cornerstone of protein NMR.[6][10]

Trustworthiness through Self-Validation: The most common application is the expression of a target protein in a bacterial system (like E. coli) grown in a minimal medium where (¹⁵NH₄)₂HPO₄ is the sole nitrogen source.[3][6] This ensures that virtually all nitrogen atoms in the expressed protein are ¹⁵N. The resulting ¹H-¹⁵N HSQC spectrum acts as a unique fingerprint of the protein. The appearance of the expected number of well-dispersed peaks validates that the protein is correctly folded and suitable for further study. Changes in this fingerprint upon the addition of a drug candidate provide direct evidence of binding and can be used to map the binding site on the protein surface.

Experimental Workflow: ¹⁵N-Labeling of Recombinant Protein in E. coli

This protocol describes a validated method for producing a uniformly ¹⁵N-labeled protein for NMR analysis using Diammonium Hydrogen Phosphate-¹⁵N₂.

Step-by-Step Methodology

-

Preparation of M9 Minimal Medium: Prepare 1L of M9 minimal medium, a standard medium for bacterial growth where all components are chemically defined. Crucially, omit the standard nitrogen source (NH₄Cl).

-

Addition of ¹⁵N Source: Aseptically add the appropriate amount of sterile Diammonium Hydrogen Phosphate-¹⁵N₂ to the M9 medium to achieve the desired final nitrogen concentration (typically ~1 g/L). This will serve as the sole nitrogen source.

-

Inoculation: Inoculate the ¹⁵N-labeled M9 medium with a starter culture of E. coli (e.g., BL21(DE3) strain) harboring the expression plasmid for the protein of interest. The starter culture should be grown in a standard, unlabeled medium (like LB).

-

Cell Growth and Monitoring: Incubate the culture at 37°C with vigorous shaking. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Induction of Protein Expression: When the OD₆₀₀ reaches a mid-log phase (typically 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Harvesting: Continue incubation at a reduced temperature (e.g., 18-25°C) for several hours or overnight to allow for protein expression. Harvest the cells by centrifugation.

-

Protein Purification: Resuspend the cell pellet and lyse the cells (e.g., via sonication). Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

-

Validation: Confirm the purity and identity of the protein via SDS-PAGE and Mass Spectrometry. The mass spectrum will show a mass shift corresponding to the incorporation of ¹⁵N, confirming successful labeling. The protein is now ready for NMR analysis.

Workflow Visualization

Caption: Workflow for ¹⁵N protein labeling using (¹⁵NH₄)₂HPO₄.

Conclusion

Diammonium Hydrogen Phosphate-¹⁵N₂ is more than a chemical reagent; it is a gateway to visualizing the dynamic and structural foundations of biology. Its utility in enabling precise metabolic flux analysis and high-resolution NMR spectroscopy makes it an essential component of the modern researcher's toolkit. By providing a reliable method for introducing the ¹⁵N stable isotope, it empowers scientists to answer fundamental questions in biochemistry and to accelerate the development of novel therapeutics.

References

-

Title: 15N Labeled Compounds Source: Isotope Science / Alfa Chemistry URL: [Link]

-

Title: Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo Source: Lirias URL: [Link]

-

Title: The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis Source: Stanford Chemicals URL: [Link]

-

Title: Simultaneous tracing of carbon and nitrogen isotopes in human cells Source: RSC Publishing URL: [Link]

-

Title: In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics Source: PubMed URL: [Link]

-

Title: A Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling of the Carboxyl-Containing Metabolome Source: PMC URL: [Link]

-

Title: Nitrogen-15 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

-

Title: Nitrogen-15 tracing Source: Wikipedia URL: [Link]

-

Title: Quantification of metabolic activity from isotope tracing data using automated methodology Source: Nature URL: [Link]

-

Title: Diammonium hydrogen phosphate-15N2 | H9N2O4P | CID 44134541 Source: PubChem - NIH URL: [Link]

-

Title: DIAMMONIUM HYDROGEN PHOSPHATE Source: FAO.org URL: [Link]

-

Title: Diammonium phosphate Source: Wikipedia URL: [Link]

-

Title: CAS No : 7783-28-0| Chemical Name : Diammonium Hydrogen Phosphate Source: Pharmaffiliates URL: [Link]

-

Title: Diammonium hydrogen phosphate Source: OIV URL: [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]

- 5. In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 7. annexechem.com [annexechem.com]

- 8. Diammonium phosphate - Wikipedia [en.wikipedia.org]

- 9. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]

- 10. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. biorxiv.org [biorxiv.org]

Solubility of Diammonium hydrogen phosphate-15N2 in different solvents

An In-depth Technical Guide to the Solubility of Diammonium Hydrogen Phosphate-¹⁵N₂

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Diammonium Hydrogen Phosphate (DAP), with specific relevance to its isotopically labeled form, Diammonium Hydrogen Phosphate-¹⁵N₂ (DAP-¹⁵N₂). For the purposes of physical solubility, the properties of DAP and DAP-¹⁵N₂ are considered identical, as heavy-atom isotope substitution has a negligible effect on solubility characteristics.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who utilize ¹⁵N-labeled compounds in their work. We will cover the fundamental principles of solubility, present a detailed solubility profile in various solvents, provide a robust experimental protocol for solubility determination, and discuss key factors that influence solubility in a laboratory setting.

Introduction: The Critical Role of Solubility for DAP-¹⁵N₂

Diammonium Hydrogen Phosphate (DAP), (NH₄)₂HPO₄, is a highly water-soluble salt widely used in various fields, from agriculture as a fertilizer to a nutrient in yeast fermentation.[5][6] In advanced scientific research, particularly in metabolic studies, proteomics, and drug development, the isotopically labeled variant, DAP-¹⁵N₂, serves as an invaluable tool. It acts as a stable, non-radioactive tracer, allowing scientists to track the metabolic fate of nitrogen-containing compounds with high precision.

The efficacy and utility of DAP-¹⁵N₂ in any experimental system are fundamentally dependent on its solubility. Proper dissolution is paramount for ensuring accurate concentration measurements, achieving homogeneity in cell culture media, and enabling effective administration in preclinical studies. An incomplete understanding of its solubility can lead to significant experimental errors, including inaccurate dosing, precipitation in stock solutions, and poor bioavailability. This guide aims to provide the necessary data and procedural knowledge to mitigate these risks.

Physicochemical Principles of DAP Solubility

DAP is an ionic salt that readily dissociates in polar solvents, primarily water, into two ammonium ions (NH₄⁺) and one hydrogen phosphate ion (HPO₄²⁻). The high solubility in water is driven by strong ion-dipole interactions between these ions and polar water molecules.

Several factors govern its solubility:

-

Solvent Polarity: As a polar, ionic compound, DAP exhibits high solubility in polar solvents like water. Conversely, it is insoluble or poorly soluble in nonpolar organic solvents.[7][8][9]

-

Temperature: The dissolution of DAP in water is an endothermic process, meaning it absorbs heat from its surroundings.[10] In accordance with Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[10]

-

pH: The hydrogen phosphate ion (HPO₄²⁻) is part of the phosphate buffer system. The pH of the solution dictates the equilibrium between dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). A 1% aqueous solution of DAP is slightly alkaline, with a pH of approximately 8.[7][11] Significant changes in solution pH can alter the predominant ionic species and affect solubility.

Quantitative Solubility Profile of Diammonium Hydrogen Phosphate

The following table summarizes the solubility of DAP in water at various temperatures and in several common organic solvents. This data is critical for preparing stock solutions and designing experimental media.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| Water | 0 | ~57 | [12] |

| 10 | 57.5 | [8][9] | |

| 20 | 58.8 - 69 | [6][13][14][15] | |

| 25 | 69.5 - 71 | [8][11] | |

| 60 | 173.3 | [10] | |

| 70 | 106.7 | [9] | |

| 100 | 106 | [13] | |

| Ethanol | Ambient | Insoluble | [7][8][9][13] |

| Methanol | Ambient | Insoluble | [16][17] |

| Acetone | Ambient | Insoluble | [7][8][9] |

| Ammonia (liquid) | Ambient | Insoluble | [9] |

Note: Solubility values can vary slightly between sources due to differences in measurement techniques and purity of the material.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol for determining solubility is essential. The following method is based on the OECD Guideline 105, "Water Solubility," which employs the shake-flask method.[18][19][20][21] This protocol is a self-validating system designed to confirm that equilibrium has been reached.

Principle

An excess amount of DAP-¹⁵N₂ is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of DAP-¹⁵N₂ in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

Diammonium Hydrogen Phosphate-¹⁵N₂ (of known purity)

-

Solvent of interest (e.g., deionized water, buffer)

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Centrifuge capable of temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrumentation (e.g., LC-MS for ¹⁵N detection, Ion Chromatography, or Headspace Gas Chromatography[22][23])

Step-by-Step Methodology

-

Preliminary Test: To estimate the approximate solubility and time to equilibrium, add an excess of DAP-¹⁵N₂ to a known volume of solvent in a flask. Agitate at the desired temperature and visually or analytically check the concentration at intervals (e.g., 2, 4, 8, 24 hours). Equilibrium is reached when the concentration no longer increases.

-

Definitive Test Preparation: Based on the preliminary test, weigh an amount of DAP-¹⁵N₂ that is at least five times the expected solubility into three separate flasks. This ensures an excess of solid material.

-

Equilibration: Add a precise volume of the solvent to each flask. Place the flasks in the constant temperature shaker set to the desired temperature (e.g., 20 ± 0.5 °C).[19] Agitate the flasks for a period 1.5 to 2 times longer than the equilibrium time determined in the preliminary test. A minimum of 24 hours is typical.

-

Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at the same temperature.

-

Sample Collection: Carefully draw the clear supernatant using a syringe. To remove any remaining particulates, pass the solution through a syringe filter. Causality Note: This filtration step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

-

Analysis: Accurately dilute the filtered saturate and determine the concentration of the phosphate or ammonium ion using a validated analytical method. For ¹⁵N-labeled compounds, LC-MS is highly effective as it can specifically quantify the ¹⁵N-containing species.

-

Calculation: The solubility is calculated as the average concentration from the three replicate flasks. Results should be expressed in g/L, g/100 mL, or mol/L. The variation between the three results should be minimal.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

Caption: Experimental workflow for determining DAP-¹⁵N₂ solubility.

Conclusion

The solubility of Diammonium Hydrogen Phosphate-¹⁵N₂ is a fundamental property that dictates its successful application in research and development. It is highly soluble in water, with solubility increasing significantly with temperature, but it is insoluble in common non-polar organic solvents like ethanol and acetone.[7][8][9][10] For accurate and reproducible experimental outcomes, it is imperative that researchers prepare solutions within these established solubility limits and employ standardized protocols, such as the shake-flask method, to verify solubility in complex aqueous media like buffers or cell culture formulations. This guide provides the foundational data and methodologies to empower scientists to use DAP-¹⁵N₂ with confidence and precision.

References

-

ChemBK. (n.d.). Diammonium hydrogen phosphate. Retrieved from ChemBK. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diammonium hydrogen phosphate. PubChem Compound Database. Retrieved from [Link]

-

OIV. (2000). Diammonium hydrogen phosphate. International Oenological Codex. [Link]

-

Betakim Tekstil. (n.d.). Diammonium Phosphate. Retrieved from [Link]

-

PubMed. (2003). Determination of the solubility of inorganic salts by headspace gas chromatography. Retrieved from [Link]

-

Analytice. (2017). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Scribd. (n.d.). Systematic Analysis of Simple Inorganic Salts. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Diammonium phosphate. AERU. Retrieved from [Link]

-

Wikipedia. (n.d.). Diammonium phosphate. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Diammonium phosphate. AERU. Retrieved from [Link]

-

Crown Champion. (2025). How does temperature affect the solubility of Diammonium Phosphate? Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the solubility of inorganic salts by headspacegas chromatography. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIAMMONIUM PHOSPHATE. Retrieved from [Link]

-

Scribd. (n.d.). Inorganic salts. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2020). Determination of the Solubility of Ammonium Dihydrogen Phosphate in Water–Ethanol System at Different Temperatures from 283.2 to 343.2 K. [Link]

-

Biblioteka Nauki. (2002). Interpretation of isotope effects on the solubility of gases. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the Solubility of Ammonium Dihydrogen Phosphate in Water–Ethanol System at Different Temperatures from 283.2 to 343.2 K. Retrieved from [Link]

-

Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and solution thermodynamics of ammonium dihydrogen phosphate in the water-methanol system. Retrieved from [Link]

-

ACS Publications. (2002). Isotope effects in solution thermodynamics: excess properties in solutions of isotopomers. Chemical Reviews. [Link]

-

Ataman Kimya. (n.d.). DIAMMONIUM PHOSPHATE. Retrieved from [Link]

-

NIST. (2009). IUPAC - NIST Solubility Data Series 66. Ammonium Phosphates. [Link]

-

ResearchGate. (2025). Solubility Determination of Ammonium Dihydrogen Phosphate in Four Binary Solvents. Retrieved from [Link]

-

MDPI. (2019). Investigation of the Optical, Physical, and Chemical Interactions between Diammonium Hydrogen Phosphate (DAP) and Pigments. [Link]

-

PubMed. (2023). Solubility Equilibrium Isotope Effects of Noble Gases in Water: Theory and Observations. [Link]

-

BazTech. (2002). Interpretation of isotope effects on the solubility of gases. Nukleonika. [Link]

-

ResearchGate. (2025). Interpretation of isotope effects on the solubility of gases. Retrieved from [Link]

-

Mosaic Crop Nutrition. (n.d.). Diammonium Phosphate. Retrieved from [Link]

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. Solubility Equilibrium Isotope Effects of Noble Gases in Water: Theory and Observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interpretation of isotope effects on the solubility of gases - Nukleonika - Tom Vol. 47,suppl.1 (2002) - BazTech - Yadda [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. atamankimya.com [atamankimya.com]

- 6. cropnutrition.com [cropnutrition.com]

- 7. chembk.com [chembk.com]

- 8. Diammonium hydrogen phosphate | (NH4)2HPO4 | CID 24540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diammonium phosphate - Wikipedia [en.wikipedia.org]

- 10. crownchampion.com [crownchampion.com]

- 11. betakim.com.tr [betakim.com.tr]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Diammonium hydrogen phosphate | OIV [oiv.int]

- 14. annexechem.com [annexechem.com]

- 15. di-Ammonium Hydrogen Phosphate (Reag. Ph. Eur.) for analysis, ACS [itwreagents.com]

- 16. Diammonium phosphate [sitem.herts.ac.uk]

- 17. Diammonium phosphate [sitem.herts.ac.uk]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. filab.fr [filab.fr]

- 22. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Commercial Suppliers and Applications of High-Purity Diammonium Hydrogen Phosphate-15N2

This guide details the technical specifications, commercial landscape, and application protocols for Diammonium hydrogen phosphate-15N2 ((¹⁵NH₄)₂HPO₄), a specialized stable isotope reagent used primarily in biomolecular NMR and metabolic tracking.

Technical Guide & Whitepaper

Executive Summary

Diammonium hydrogen phosphate-15N2 (DAP-15N) is a high-value stable isotope labeled compound serving as a dual-purpose source of nitrogen (¹⁵N) and phosphate buffering in biological research. While Ammonium Chloride-15N (¹⁵NH₄Cl) is the standard nitrogen source for E. coli minimal media, DAP-15N is critical for yeast fermentation (e.g., Pichia pastoris, Saccharomyces cerevisiae) , specialized bacterial high-density cultures, and agricultural tracing where simultaneous nitrogen availability and pH buffering are required.

This guide analyzes the commercial supply chain, defines "high-purity" in the context of isotopic enrichment, and provides a validated protocol for its use in protein expression.

Technical Specifications & Purity Criteria

For structural biology (NMR) and mass spectrometry applications, "purity" is twofold: Isotopic Enrichment and Chemical Purity .

| Specification | Requirement | Impact on Research |

| Isotopic Enrichment | ≥ 98 atom % ¹⁵N | Lower enrichment (<98%) leads to signal dilution in NMR spectra (lower S/N ratio) and complex mass isotopomer distributions in MS. |

| Chemical Purity | ≥ 98% (Titration) | Impurities (e.g., trace metals like Fe, Cu) can cause paramagnetic relaxation enhancement (PRE) in NMR, broadening peaks and destroying data quality. |

| Water Content | Anhydrous / Low Moisture | DAP is hygroscopic. Excess water leads to weighing errors, resulting in incorrect nitrogen-to-carbon ratios in minimal media. |

| CAS Number | 287488-11-3 | Unique identifier for the ¹⁵N₂ labeled species (Unlabeled CAS: 7783-28-0). |

| Formula Weight | 134.04 g/mol | vs. 132.06 g/mol for unlabeled. Critical for stoichiometric calculations. |

Commercial Supplier Landscape

The market for high-purity DAP-15N is consolidated among major stable isotope manufacturers. Unlike commodity chemicals, this reagent is often produced on-demand or stocked in small quantities due to its specialized nature.

Primary Suppliers

| Supplier | Product Code | Enrichment | Grade / Notes |

| Sigma-Aldrich (Merck) | 488755 | 98 atom % ¹⁵N | Research Grade. The most readily available catalog item. Ships globally. |

| Sigma-Aldrich (Merck) | 730084 | 10 atom % ¹⁵N | Agricultural Grade. Low enrichment for field tracing. Not for NMR. |

| Cambridge Isotope Labs (CIL) | Inquire | ≥ 98 atom % ¹⁵N | CIL is a market leader but often lists DAP-15N under custom synthesis or bulk salts. Contact for "Ammonium Phosphate Dibasic-15N2". |

| Silantes | Custom | ≥ 98 atom % ¹⁵N | Specializes in labeled biomolecules (DNA/RNA).[1] Excellent source for GMP-grade custom synthesis if required for clinical trials. |

| CortecNet | Inquire | ≥ 98 atom % ¹⁵N | European distributor; often repackages high-quality isotopes for NMR community. |

Decision Matrix: Choosing a Supplier

-

For Routine Protein NMR: Use Sigma (488755) due to standardized QC and immediate catalog availability.

-

For Clinical/GMP Production: Contact Silantes or CIL for a custom quote requiring a Certificate of Analysis (CoA) with trace metal profiling.

-

For Agricultural Tracing: Use Sigma (730084) or bulk industrial suppliers (e.g., Taiyo Nippon Sanso) where 10% enrichment is sufficient and cost-effective.

Technical Workflow: From Isotope to Structure

The following diagram illustrates the critical path of DAP-15N in a structural biology pipeline, highlighting where quality control failures can compromise the final data.

Figure 1: Value chain of Diammonium hydrogen phosphate-15N2 in structural biology.

Application Protocol: Labeled Yeast Nitrogen Base (YNB)

While E. coli typically uses ¹⁵NH₄Cl, yeast expression systems (Pichia pastoris, Saccharomyces cerevisiae) require a buffered nitrogen source to prevent rapid acidification of the media. DAP-15N is the superior choice here.

Protocol: Preparation of ¹⁵N-Enriched YNB Media

Objective: Create 1 Liter of 10X YNB Stock without Amino Acids/Ammonium Sulfate (to be replaced by DAP-15N).

Reagents:

-

DAP-15N: 10.0 g (Replaces standard Ammonium Sulfate).

-

YNB w/o Amino Acids & Ammonium Sulfate: 1.7 g (Difco/BD or Sigma Y1251).

-

Carbon Source: ¹³C-Glucose (for double labeling) or Glucose (unlabeled).

-

Buffer: 100 mM Potassium Phosphate (pH 6.0).

Step-by-Step Methodology:

-

Dissolution (Base): Dissolve 1.7 g of YNB (w/o AA/AS) in 900 mL of Milli-Q water.

-

Nitrogen Addition: Add 10.0 g of Diammonium hydrogen phosphate-15N2 .

-

pH Adjustment (Critical): DAP is slightly alkaline (pH ~8 in solution). Adjust pH to 6.0 using Phosphoric Acid (H₃PO₄) or KOH.

-

Warning: Do not use HCl if avoiding chloride ions is the goal of using DAP.

-

-

Sterilization: Filter sterilize using a 0.22 µm PES membrane .

-

Do NOT Autoclave: DAP can decompose to release ammonia at high temperatures, altering the isotopic concentration.

-

-

Storage: Store at 4°C in the dark.

Protocol Visualization

Figure 2: Workflow for preparing heat-sensitive ¹⁵N-labeled yeast media.

Troubleshooting & Handling

-

Hygroscopicity: DAP-15N absorbs atmospheric moisture. Always weigh in a glove box or dry environment. If the powder clumps, the effective molecular weight has changed (due to water), leading to under-dosing of nitrogen.

-

Ammonia Loss: At pH > 8.0, ammonium converts to ammonia gas (NH₃). Keep media pH < 7.5 during storage to prevent isotopic loss.

-

Precipitation: When mixing with Magnesium Sulfate (MgSO₄) in minimal media, add MgSO₄ after dilution to prevent the formation of insoluble Magnesium Ammonium Phosphate (Struvite).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44134541, Diammonium hydrogen phosphate-15N2. Retrieved from [Link]

-

Gardner, K. H., & Kay, L. E. (1998).[5] The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27(1), 357-406.[5]

-

Wickerham, L. J. (1951). Taxonomy of Yeasts. U.S. Dept.[6] Agric. Tech. Bull. No. 1029. (Foundational reference for Yeast Nitrogen Base formulation).

Sources

Safety and Handling Guidelines for Diammonium Hydrogen Phosphate-15N2

Content Type: Technical Guide / Whitepaper

Subject: Diammonium hydrogen phosphate-15N2 (

Executive Summary & Technical Profile

Diammonium hydrogen phosphate-15N2 (DAP-15N) is a high-value stable isotope reagent primarily utilized as the sole nitrogen source in minimal media for the expression of uniformly 15N-labeled proteins in E. coli. While its chemical toxicity profile is low (comparable to common fertilizer components), its handling requirements are stringent due to the high cost of isotopic enrichment (>98% 15N) and the risk of isotopic dilution or hydrolytic degradation.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to address the "Isotope Integrity Paradox" : the reagent is chemically robust but experimentally fragile. A minor handling error—such as atmospheric moisture absorption—can alter the stoichiometry of minimal media, leading to poor bacterial growth and failed NMR experiments.

Physicochemical Data Table

| Property | Value | Relevance to Protocol |

| Formula | Provides 2 moles of | |

| Molecular Weight | ~134.04 g/mol | Critical: Must be used for stoichiometric calculations (approx. 1.5% heavier than unlabeled DAP). |

| Solubility | ~690 g/L (20°C) | Highly soluble; prepare stock solutions immediately before use to prevent precipitation in complex media. |

| pH (1% Soln) | 7.7 – 8.3 | Slightly alkaline; can shift media pH if not buffered correctly. |

| Hygroscopicity | Moderate to High | Absorbs atmospheric water; alters effective mass if container is left open. |

| Decomposition | >155°C | Releases |

Safety Assessment (HSE)

While DAP-15N is not classified as a high-hazard substance under GHS (often "Not Classified" or "Skin/Eye Irritant 2"), standard laboratory hygiene is non-negotiable to prevent biological contamination of the stock.

Hazard Identification

-

Inhalation: Dust may cause respiratory tract irritation.[1]

-

Chemical Incompatibility:

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 dust mask if weighing large quantities outside a fume hood (though a hood is recommended to protect the sample from humidity).

-

Skin/Eye: Nitrile gloves and safety glasses with side shields.

Handling & Storage: The "Gold Standard" Protocol

The primary risk in handling DAP-15N is not safety, but isotopic dilution and hygroscopicity . Water absorption adds undefined mass, causing you to under-dose nitrogen in defined media, stalling cell growth.

Storage Hierarchy

-

Primary Container: Original manufacturer amber glass/HDPE bottle with a Parafilm seal.

-

Secondary Environment: Desiccator cabinet maintained at <20% relative humidity.

-

Temperature: Ambient (15–25°C) is acceptable; refrigeration (4°C) is preferred only if the container is allowed to equilibrate to room temperature before opening to prevent condensation.

The "Zero-Loss" Weighing Protocol

-

Step 1: Equilibrate reagent to room temperature (if refrigerated) for 30 minutes.

-

Step 2: Clean the balance area. Use an anti-static gun on the weighing boat to prevent powder scattering.

-

Step 3: Open the container only inside a low-humidity environment or flow hood.

-

Step 4: Weigh the exact amount required. Do not return excess material to the stock bottle. Dissolve excess in water and dispose or store as a liquid stock (if stable).

-

Step 5: Immediately reseal the stock bottle with Parafilm.

Experimental Workflow: Modified M9 Media Preparation

Standard M9 media often uses

Mechanistic Insight: DAP-15N provides both Nitrogen and Phosphate.

-

Standard M9 requires ~18.7 mM

. -

Since DAP provides two ammonium ions, you need half the molar concentration compared to

. -

The phosphate buffer capacity of M9 is high (approx 64g

+ 15g

Workflow Visualization: M9 Media Integration

Figure 1: Critical path for incorporating Diammonium hydrogen phosphate-15N2 into minimal media. Note the separate sterilization path to prevent thermal degradation of the isotope source.

Detailed Protocol Steps

-

Base Salts: Prepare 5x M9 salts without any nitrogen source. Autoclave.

-

Nitrogen Source (DAP-15N):

-

Assembly: Mix autoclaved salts, sterile water, filtered DAP-15N, glucose, and trace metals (Mg, Ca, Vitamins) in a sterile flask.

-

pH Check: DAP is slightly alkaline. Verify final pH is 7.0–7.4.

Waste Management & Sustainability

Given the cost of 15N isotopes, waste management focuses on recovery rather than just disposal.

-

Disposal: Unused dilute media can be disposed of down the drain with excess water (non-hazardous).

-

Recycling (Advanced): For large-scale fermentations, the supernatant can be treated with strong base (NaOH) to convert remaining

to

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44134541, Diammonium hydrogen phosphate-15N2. Retrieved from [Link]

-

Carl Roth GmbH. Safety Data Sheet: di-Ammonium hydrogen phosphate.[7] Retrieved from [Link]

-

Vanderbilt University. Expression Protocol in M9 Minimal Media. Retrieved from [Link]

-

Mosaic Crop Nutrition. Diammonium Phosphate (DAP) Safety Data Sheet. Retrieved from [Link]

Sources

- 1. files.scottlab.com [files.scottlab.com]

- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 3. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]

- 4. lucianosphere.medium.com [lucianosphere.medium.com]

- 5. Expression Protocol in M9 Minimal Media via T7 Promoter [structbio.vanderbilt.edu]

- 6. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 7. carlroth.com:443 [carlroth.com:443]

Advanced Isotopic Labeling: The Strategic Shift from Natural Abundance to Enriched Diammonium Hydrogen Phosphate-

Executive Summary

In the high-stakes arena of structural biology and fragment-based drug discovery (FBDD), the detection limit of Nitrogen-15 (

This guide details the technical imperative for shifting to Diammonium hydrogen phosphate-

Part 1: The Physics of Sensitivity

The utility of nitrogen in NMR is governed by the gyromagnetic ratio (

The Sensitivity Gap

The signal-to-noise ratio (SNR) in NMR is proportional to:

-

= Number of spins (Concentration

- = Gyromagnetic ratio

- = Number of Scans

At natural abundance (0.366%), the term

Magnetization Transfer Logic

To overcome the low

Figure 1: The INEPT magnetization transfer pathway. The central transfer step fails at natural abundance due to the scarcity of

Part 2: The Reagent: Diammonium Hydrogen Phosphate-

While

Chemical Profile[1][2][3][4][5]

-

Formula:

-

CAS Number: 287488-11-3 (Enriched)

-

Molecular Weight: ~134.04 g/mol (Enriched) vs 132.06 g/mol (Natural)

-

Solubility: High (>500 g/L), ensuring no precipitation in concentrated feed stocks.

-

Role: Dual source of Nitrogen (2 moles per mole of salt) and Phosphate (buffering).

Strategic Advantage

In high-cell-density cultures (HCDC), pH control and phosphate depletion are limiting factors. DAP-

Part 3: Protocol: High-Yield Expression in E. coli

This protocol describes the production of uniformly labeled

Reagents

-

M9 Salts (10X): 60g

, 30g -

Nitrogen Source: 1.0 g/L Diammonium hydrogen phosphate-

(replaces -

Carbon Source: 4 g/L Glucose (unlabeled for

-only, or -

Trace Elements:

,

Step-by-Step Workflow

-

Pre-Culture (LB Media):

-

Inoculate a single colony into 5 mL LB + Antibiotic.

-

Incubate at 37°C, 250 rpm for 6-8 hours. Do not grow overnight to saturation to prevent metabolic lag.

-

-

Adaptation Phase (Critical):

-

Pellet LB cells (3000g, 5 min) to remove rich media.

-

Resuspend in 10 mL of M9 Minimal Media (containing DAP-

). -

Incubate overnight at 37°C. This forces the bacteria to adapt their metabolic machinery to synthesize amino acids using only the

source.

-

-

Production Culture:

-

Inoculate 1 L of fresh M9 + DAP-

with the 10 mL overnight adapter culture. -

Grow to

.

-

-

Induction:

-

Cool culture to 18-25°C (to promote proper folding).

-

Add IPTG (0.5 - 1.0 mM).

-

Express for 16-20 hours.

-

-

Harvest:

-

Pellet cells (6000g, 15 min).

-

Flash freeze in liquid nitrogen.

-

Figure 2: Workflow for high-yield protein expression ensuring 100% isotope incorporation.

Part 4: Comparative Analysis

The following table contrasts the operational realities of using Natural Abundance versus Enriched DAP-

| Feature | Natural Abundance ( | Enriched DAP- |

| Primary Application | Soil tracing, fertilizer fate, small molecule purity. | Protein NMR, Metabolomics, FBDD. |

| Detection Method | IRMS (Isotope Ratio Mass Spec) or ultra-long NMR. | 2D/3D NMR ( |

| NMR Sensitivity | Baseline (1x). | ~300x Signal Enhancement. |

| Acquisition Time | Days (for concentrated small molecules). | Minutes (for 0.1 mM protein). |

| Cost | Negligible (Standard Reagents). | High (~$100/g for enriched salt).[1] |

| Data Output | Bulk isotope ratios ( | Atomic-resolution structural data. |

Key Insight: There is no "middle ground" for protein NMR. Natural abundance is physically incapable of providing the signal coherence required for multidimensional experiments. The cost of the enriched reagent is offset by the ability to acquire data that is otherwise impossible to observe.

Part 5: Advanced Application in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The primary commercial driver for

-

The Reference: A

-HSQC spectrum of the apo-protein acts as a "fingerprint," with each amide peak corresponding to a specific amino acid residue. -

The Screen: Fragments are added to the protein solution.

-

The Hit: Binding events cause changes in the chemical environment of residues at the binding site, resulting in Chemical Shift Perturbations (CSPs) —peaks moving in the spectrum.

This method is highly sensitive to weak interactions (

Figure 3: Logical flow of Fragment-Based Drug Discovery using 15N-labeled proteins.

References

-

Sigma-Aldrich. Diammonium-15N2 hydrogen phosphate, 98 atom % 15N - Product Specification.

-

National Institutes of Health (NIH) - PubChem. Diammonium hydrogen phosphate-15N2 | H9N2O4P | CID 44134541.

-

EMBL Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli.

-

Frontiers in Microbiology. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization.

-

Cambridge Isotope Laboratories. Ammonium Chloride (15N, 99%) Product Page.

Sources

Theoretical Basis and Application of Diammonium Hydrogen Phosphate-15N2 in Metabolic Tracing

Content Type: Technical Whitepaper

Audience: Senior Scientists, Metabolic Engineers, and Drug Development Professionals

Subject: Advanced Isotopic Labeling Strategies using

Executive Summary

Stable isotope tracing is the gold standard for elucidating metabolic fluxes in biological systems. While

Theoretical Basis of Incorporation

Physicochemical Properties and Stoichiometry

Unlike ammonium chloride, which provides a 1:1 molar ratio of nitrogen to salt, DAP-15N provides two moles of metabolically active nitrogen and one mole of phosphate per formula unit. This 2:1 stoichiometry fundamentally alters the media formulation strategy, particularly in minimal media (e.g., M9) where phosphate buffering is critical.

| Property | Ammonium Chloride ( | Diammonium Phosphate ( |

| Nitrogen Molar Ratio | 1:1 | 2:1 (Higher N density) |

| Counter-ion | Chloride ( | Phosphate ( |

| pH Effect (Post-Uptake) | Acidifying ( | Buffering (Proton acceptor) |

| Atom Economy | Lower | Higher (Dual nutrient utilization) |

Mechanism of Nitrogen Assimilation

The efficiency of DAP-15N relies on the cellular preference for ammonium (

The GS-GOGAT Pathway (High Affinity)

Under nitrogen-limiting conditions (typical in labeling studies to maximize enrichment), the Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) cycle is the dominant route.

-

GS: Condenses

with Glutamate to form Glutamine-5- -

GOGAT: Transfers the amide nitrogen from Glutamine to

-Ketoglutarate, producing two molecules of Glutamate-2-

The GDH Pathway (Low Affinity)

Under high ammonium concentrations (facilitated by the high solubility of DAP), Glutamate Dehydrogenase (GDH) can directly aminating

Pathway Visualization

The following diagram illustrates the flow of

Caption: Flux of Nitrogen-15 from Diammonium Phosphate into central metabolism via GS/GOGAT and GDH pathways.

Experimental Applications

High-Density Protein Expression (NMR)

In structural biology, uniform labeling of proteins is required for NMR spectroscopy. DAP-15N is superior to ammonium chloride in high-density fermentations because the phosphate counter-ion prevents the rapid acidification of the medium often seen with chloride salts, thereby extending the induction phase and increasing protein yield.

Metabolic Flux Analysis (MFA)

In drug development, MFA is used to determine how a drug alters cellular metabolism. Using DAP-15N allows researchers to trace nitrogen partitioning between amino acid synthesis and nucleotide biosynthesis (critical in oncology) without the confounding effects of phosphate depletion.

Validated Protocol: Preparation of DAP-Optimized M9 Medium

This protocol replaces standard Ammonium Chloride with Diammonium Hydrogen Phosphate-15N2. It is self-validating: the pH stability of the culture serves as the checkpoint for correct formulation.

Reagents

-

Nitrogen Source: Diammonium Hydrogen Phosphate-15N2 (

atom -

Base Salts:

, -

Carbon Source: Glucose (or

-Glucose for double labeling). -

Supplements:

,

Step-by-Step Methodology

-

Calculate Stoichiometry:

-

Standard M9 uses

-

To match Nitrogen load using DAP (

for labeled):

-

-

Buffer Adjustment (Critical Step):

-

Since DAP adds phosphate (

), reduce the standard

-

-

Preparation Workflow:

| Step | Action | Mechanism/Rationale |

| 1 | Dissolve | Creates the phosphate buffer backbone. |

| 2 | Add | Introduces the isotopic tracer and supplementary buffer. |

| 3 | Adjust pH to 7.4 using NaOH/HCl. | Ensures optimal AmtB transport activity. |

| 4 | Autoclave ( | Sterilization. |

| 5 | Add sterile filtered | Prevents precipitation of magnesium phosphates during heating. |

-

Validation:

Data Analysis & Interpretation

When analyzing Mass Spectrometry (MS) data from DAP-15N experiments, correct for the Mass Isotopomer Distribution (MID) .

Calculation of Fractional Enrichment

For a metabolite with

-

: Intensity of the isotopomer with

- : Total number of nitrogen atoms in the molecule.

Note: Because DAP-15N provides a highly available nitrogen pool, enrichment levels in glutamine/glutamate typically reach

References

-

Nitrogen Assimilation Pathways in Bacteria Source: Reitzer, L. (2003). Nitrogen assimilation and global regulation in Escherichia coli. Annual Review of Microbiology. [Link]

-

Optimized Protein NMR Labeling Protocols Source: Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[3][4][5] Journal of Biomolecular NMR. [Link]

-

Phosphate Feeding in High-Density Cultures Source: deZengotita, V. M., et al. (2000).[6] Phosphate feeding improves high-cell-concentration NS0 myeloma culture performance.[6] Biotechnology and Bioengineering. [Link]

-

Metabolic Flux Analysis using 15N Source: Yuan, J., et al. (2006). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols. [Link]

Sources

- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 2. westmont.edu [westmont.edu]

- 3. In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detecting Bound Ions in Ion Channels by Solid-State NMR Experiments on 15N-Labelled Ammonium Ions | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Phosphate feeding improves high-cell-concentration NS0 myeloma culture performance for monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on the Applications of Diammonium Hydrogen Phosphate-15N2

Executive Summary

Diammonium hydrogen phosphate-15N2 [

This guide details the physicochemical properties, handling protocols, and specific applications of DAP-15N2 in biomolecular NMR , metabolic fluxomics , and agricultural tracing . It moves beyond standard recipes to explore the mechanistic reasons for selecting DAP-15N2 over other nitrogen sources.

Physicochemical Profile & Handling

To ensure experimental reproducibility, the specific properties of the isotope source must be accounted for in buffer calculations.

Technical Specifications

| Property | Specification | Notes |

| Chemical Formula | Contains two labeled N atoms per molecule.[1] | |

| CAS Number | 287488-11-3 | Specific to the |

| Molecular Weight | ~134.04 g/mol | Based on >98 atom% |

| Solubility | High ( | Dissolves endothermically. |

| pH (0.1 M solution) | ~8.0 | Critical: More alkaline than |

| Isotopic Enrichment | Typically >98% or 10% | Select grade based on sensitivity requirements. |